molecular formula C20H24O6 B11764923 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine

6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine

Cat. No.: B11764923
M. Wt: 360.4 g/mol
InChI Key: AJJPFFVLIDVPTA-UHFFFAOYSA-N
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Description

This 18-membered macrocyclic crown ether (CAS: 72011-24-6) features a dibenzo-fused hexaoxacyclooctadecine backbone with eight hydrogenated rings. Its structure includes alternating ethylene oxide units and partially saturated benzene rings, enabling selective metal ion binding, particularly for alkali and alkaline earth metals. The compound is synthesized via multi-step protocols involving cyclohexenol derivatives and diethylene glycol-based coupling agents under controlled conditions . Applications span molecular recognition, catalysis, and supramolecular chemistry.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

2,9,12,15,18,21-hexaoxatricyclo[20.4.0.03,8]hexacosa-1(26),3,5,7,22,24-hexaene

InChI

InChI=1S/C20H24O6/c1-3-7-19-17(5-1)24-15-13-22-11-9-21-10-12-23-14-16-25-18-6-2-4-8-20(18)26-19/h1-8H,9-16H2

InChI Key

AJJPFFVLIDVPTA-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=CC=CC=C2OC3=CC=CC=C3OCCOCCO1

Origin of Product

United States

Preparation Methods

Cycloetherification via Williamson Ether Synthesis

The Williamson ether synthesis is a foundational method for crown ether preparation. For dibenzo-18-crown-6, this involves reacting catechol derivatives with dihalides or ditosylates under alkaline conditions. A representative procedure includes:

  • Reactants : 2,2'-Dihydroxybiphenyl and 1,2-bis(2-chloroethoxy)ethane.

  • Conditions : Potassium hydroxide (KOH) in dimethylformamide (DMF) at 80–100°C for 24–48 hours.

  • Mechanism : Nucleophilic substitution of chloride groups by deprotonated hydroxyl groups, followed by cyclization.

The reaction yield depends on reactant stoichiometry, solvent polarity, and temperature control. Side products include linear oligomers and smaller macrocycles, necessitating rigorous purification.

High-Dilution Polymerization

To minimize intermolecular reactions, high-dilution techniques are employed:

  • Reactants : 2,2'-Biphenol and tetraethylene glycol ditosylate.

  • Solvent : Tetrahydrofuran (THF) or acetonitrile.

  • Catalyst : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

The slow addition of reactants into a refluxing solvent ensures intramolecular cyclization dominates. Yields range from 15% to 30%, with scalability challenges due to solvent volume requirements.

Purification and Crystallization

Solvent-Based Recrystallization

Crude dibenzo-18-crown-6 is purified via sequential recrystallization:

Solvent SystemTemperature (°C)Purity Improvement (%)Reference
Benzene/n-heptane25–4085 → 99
Toluene50–6080 → 97
Dichloromethane/hexane0–575 → 95

Crystallization from benzene/n-heptane mixtures at reduced temperatures (0–5°C) yields fluffy white crystals with minimal oligomer contamination.

Vacuum Drying

Post-crystallization, the product is dried under vacuum (0.1–1.0 mmHg) at 25°C for 72 hours to remove residual solvents. Thermal stability tests indicate no decomposition below 200°C, making vacuum drying a safe final step.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.85–7.25 (m, 8H, aromatic), δ 3.65–4.10 (m, 24H, –O–CH₂–CH₂–O–).

  • FT-IR (KBr): 1120 cm⁻¹ (C–O–C stretching), 1600 cm⁻¹ (aromatic C=C).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase reveals ≥99% purity after recrystallization.

Industrial-Scale Production Challenges

  • Cost of Raw Materials : High-purity 2,2'-biphenol and ditosylates increase production costs.

  • Waste Management : Alkali metal halides (e.g., KCl) generated during synthesis require neutralization and disposal.

  • Yield Optimization : Scalability issues persist due to the high-dilution requirement, with batch processes rarely exceeding 25% yield.

Applications Influencing Preparation Methods

  • Battery Electrolytes : Ultra-high purity (≥99.9%) is mandated for lithium-ion battery additives, driving multi-step recrystallization protocols.

  • Phase-Transfer Catalysis : Technical-grade material (95% purity) suffices, reducing production costs for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to the formation of various substituted crown ethers with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C20H24O6C_{20}H_{24}O_6 and a molecular weight of approximately 360.40 g/mol. Its unique structure includes multiple ether linkages and a bicyclic framework that contributes to its chemical reactivity and potential applications.

Medicinal Chemistry

Drug Development:

  • Anticancer Activity: Research has indicated that derivatives of octahydrodibenzo compounds exhibit cytotoxic effects against various cancer cell lines. Studies suggest that these compounds can interfere with cancer cell proliferation and induce apoptosis .
  • Antimicrobial Properties: There is evidence supporting the antimicrobial efficacy of this compound against several pathogens. Its structure allows for interaction with microbial membranes or metabolic pathways .

Case Study:

  • A study published in the Journal of Medicinal Chemistry explored the synthesis of octahydrodibenzo derivatives and their activity against breast cancer cells. The findings revealed that specific modifications to the compound enhanced its potency significantly .

Materials Science

Polymer Chemistry:

  • Crown Ether Applications: The compound belongs to the family of crown ethers and can be utilized in creating polymeric materials with selective ion transport properties. This is particularly useful in sensors and separation technologies .
  • Nanocomposite Materials: Incorporating octahydrodibenzo structures into nan

Mechanism of Action

The mechanism of action of 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine involves its ability to form stable complexes with metal ions through coordination with the oxygen atoms in its structure. This coordination creates a stable environment for the metal ion, facilitating its transport and interaction with other molecules. The compound’s unique structure allows it to selectively bind to specific ions, making it valuable in various applications.

Comparison with Similar Compounds

Key Structural Differences

Compound Name CAS Number Backbone Structure Substituents/Modifications Reference
Target Compound 72011-24-6 Dibenzo[b,e]-fused, 8 hydrogenated rings None (parent structure)
Dibenzo-18-crown-6 14187-32-7 Dibenzo[b,k]-fused, 8 hydrogenated rings Unmodified ethylene oxide spacer
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k]hexaoxacyclooctadecine-2,14-dicarbaldehyde 90265-03-5 Dibenzo[b,k]-fused, 8 hydrogenated rings Aldehyde groups at positions 2 and 14
18-Bromo-decahydrobenzo[b]hexaoxacyclooctadecine 75460-28-5 Benzo-fused, 10 hydrogenated rings Bromine substituent at position 18

Notes:

  • The target compound differs from Dibenzo-18-crown-6 (14187-32-7) in the fusion positions of benzene rings ([b,e] vs. [b,k]), altering cavity geometry and ion selectivity .
  • Carbaldehyde derivatives (e.g., 90265-03-5) introduce reactive sites for functionalization, enabling covalent attachment in sensor design .
  • Brominated analogs (e.g., 75460-28-5) exhibit enhanced electrophilicity for cross-coupling reactions .

Physicochemical Properties

Property Target Compound Dibenzo-18-crown-6 18-Bromo Derivative
Molecular Formula C₂₀H₂₄O₆ C₂₀H₂₄O₆ C₁₆H₂₃BrO₆
Molecular Weight (g/mol) 360.40 360.40 383.26
LogP (Octanol/Water) 2.95 (predicted) 2.95 3.12
Melting Point Not reported 162–164°C 105–107°C
Solubility Low in water, high in DCM Similar Moderate in THF

Key Findings :

  • The target compound shares identical molecular formula and weight with Dibenzo-18-crown-6 but differs in stereoelectronic properties due to ring fusion .
  • Brominated derivatives show increased hydrophobicity (higher LogP), favoring membrane permeability .

Functionalization Potential

  • The target compound’s hydrogenated rings enable regioselective hydrogenation or epoxidation, unlike fully aromatic analogs .
  • Carboxylic acid derivatives (e.g., 60835-75-8) are synthesized via carboxylation of brominated precursors, expanding utility in MOF synthesis .

Research Highlights :

  • The target compound’s partial saturation reduces conformational flexibility, limiting host-guest adaptability compared to Dibenzo-18-crown-6 .
  • Dicarbaldehyde derivatives (e.g., 90265-03-5) serve as linkers in luminescent MOFs, leveraging aldehyde-amine condensations .

Biological Activity

6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine (CAS No. 72011-24-6) is a complex cyclic compound with significant potential in various biological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C20_{20}H24_{24}O12_{12}
  • Molecular Weight : 520.535 g/mol

Structural Characteristics

The compound features a unique arrangement of oxygen and carbon atoms that contributes to its potential interactions within biological systems. The presence of multiple ether linkages enhances its solubility and reactivity.

Research indicates that 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine exhibits various biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against several bacterial strains.
  • Cytotoxic Effects : Some studies indicate that this compound may have cytotoxic effects on cancer cell lines.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine using DPPH and ABTS assays. The results showed a significant reduction in free radicals compared to control groups.

Case Study 2: Antimicrobial Effects

In a study by Johnson et al. (2022), the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable zone of inhibition at concentrations as low as 50 µg/mL.

Case Study 3: Cytotoxicity in Cancer Cells

Research by Lee et al. (2023) investigated the cytotoxic effects on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent increase in apoptosis markers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine, and how can side products be minimized?

  • Methodological Answer : Macrocyclic compounds like this are typically synthesized via high-dilution cyclization to favor intramolecular reactions over polymerization. Use templating agents (e.g., alkali metals) to stabilize the macrocyclic cavity during ring closure. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or size-exclusion chromatography can isolate the target compound. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC. Structural analogs in and highlight the importance of controlled stoichiometry and temperature gradients to suppress oligomerization .

Q. How can the structural conformation and oxygen atom arrangement of this macrocycle be experimentally validated?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) for definitive structural elucidation, as demonstrated for related macrocycles in and . Complementary techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm symmetry and oxygen positioning.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • FT-IR : Identify ether (C-O-C) stretching vibrations (~1100 cm1^{-1}). Cross-reference with computational models (e.g., DFT) for validation .

Q. What solvent systems are optimal for studying the solubility and aggregation behavior of this compound?

  • Methodological Answer : Test solubility in aprotic solvents (e.g., DMSO, THF) and polar solvents (e.g., methanol, acetone) using UV-Vis spectroscopy to detect aggregation via absorbance shifts. Dynamic light scattering (DLS) can quantify particle size in solution. and suggest that solubility profiles of similar macrocycles are highly dependent on solvent polarity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can host-guest interactions between this macrocycle and metal ions be systematically investigated?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding constants (KaK_a) and stoichiometry with target ions (e.g., alkali/alkaline earth metals). Complement with 1H^{1}\text{H}-NMR titration experiments to observe chemical shift perturbations in the macrocycle’s proton environment. For redox-active ions (e.g., Fe3+^{3+}), cyclic voltammetry can reveal guest-induced electrochemical changes. and provide precedents for ion selectivity studies in analogous systems .

Q. What computational strategies are effective for modeling the conformational flexibility and electronic properties of this macrocycle?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO). Molecular dynamics (MD) simulations in explicit solvent (e.g., water, chloroform) can predict dynamic behavior over time. Tools like COMSOL Multiphysics ( ) enable multi-physics modeling of solvent effects on macrocycle stability .

Q. How can contradictory data regarding the macrocycle’s thermal stability be resolved?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres to assess decomposition pathways. Pair with differential scanning calorimetry (DSC) to identify phase transitions. If discrepancies persist between studies, replicate experiments with controlled heating rates (e.g., 5°C/min vs. 10°C/min) and validate via in situ FT-IR to track structural degradation. and emphasize linking experimental design to theoretical frameworks (e.g., kinetic vs. thermodynamic stability) .

Q. What advanced separation techniques are suitable for isolating enantiomeric or diastereomeric forms of this macrocycle?

  • Methodological Answer : Chiral stationary phase (CSP) HPLC with cellulose- or amylose-based columns can resolve enantiomers. For diastereomers, use normal-phase chromatography with gradient elution. highlights membrane and particle technologies (e.g., size-selective membranes) for scalable separations .

Methodological Framework for Data Interpretation

Q. How should researchers design experiments to link this macrocycle’s properties to broader theoretical frameworks (e.g., supramolecular chemistry)?

  • Methodological Answer : Follow and ’s principles:

  • Step 1 : Define a hypothesis (e.g., "Oxygen atom spacing dictates ion selectivity").
  • Step 2 : Select observable metrics (e.g., binding constants, NMR shifts).
  • Step 3 : Align methods with established theories (e.g., Pearson’s hard/soft acid-base theory for ion selectivity).
  • Step 4 : Use inferential statistics (e.g., ANOVA) to validate significance. ’s research chemistry curriculum emphasizes hypothesis-driven experimental design .

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